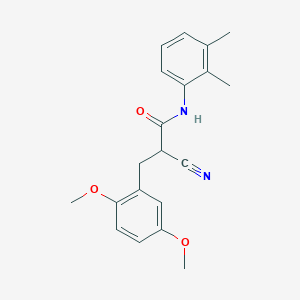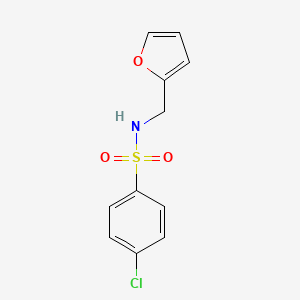
3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one, also known as AZD-8055, is a synthetic compound that belongs to the class of mammalian target of rapamycin (mTOR) inhibitors. It was first synthesized by AstraZeneca and has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one involves the inhibition of mTOR complex 1 and 2 (mTORC1 and mTORC2), which are two distinct complexes that regulate different cellular processes. mTORC1 regulates protein synthesis, cell growth, and autophagy, while mTORC2 regulates cell survival and metabolism. By inhibiting both mTORC1 and mTORC2, this compound can disrupt multiple cellular pathways that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. It can induce cell cycle arrest at the G1 and G2/M phases, inhibit protein synthesis, and induce apoptosis. In addition, this compound can also inhibit the expression of several genes that are involved in cancer cell proliferation and survival. These effects have been observed in a variety of cancer cell lines, including breast, prostate, lung, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one in lab experiments is its specificity for mTOR inhibition. Unlike other mTOR inhibitors, this compound does not inhibit other kinases or signaling pathways, which can lead to unwanted side effects. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a relatively short half-life, which may limit its efficacy in certain cancer types.
Direcciones Futuras
There are several future directions for the research on 3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one. One potential application is in combination therapy with other cancer drugs, such as chemotherapy or immunotherapy. This compound has been shown to enhance the efficacy of these treatments by sensitizing cancer cells to their effects. Another future direction is in the development of more potent and selective mTOR inhibitors that can overcome the limitations of this compound. Finally, the role of this compound in other diseases, such as diabetes and neurodegenerative disorders, is an area of active research.
Métodos De Síntesis
The synthesis of 3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one involves a multi-step process that starts with the reaction of 3-methoxyphenol with 3-methoxypropylamine to form the intermediate product, 3-(3-methoxyphenoxy)-1-(3-methoxypropyl)azetidine. This intermediate is then reacted with thiophene-2-carboxylic acid chloride to produce the final product, this compound.
Aplicaciones Científicas De Investigación
3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of mTOR, which is a key regulator of cell growth, proliferation, and survival. By inhibiting mTOR, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby preventing their growth and spread.
Propiedades
IUPAC Name |
3-(3-methoxyphenoxy)-1-(3-methoxypropyl)-4-thiophen-2-ylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-10-5-9-19-16(15-8-4-11-24-15)17(18(19)20)23-14-7-3-6-13(12-14)22-2/h3-4,6-8,11-12,16-17H,5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFBJXXLUTUBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C(C1=O)OC2=CC=CC(=C2)OC)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


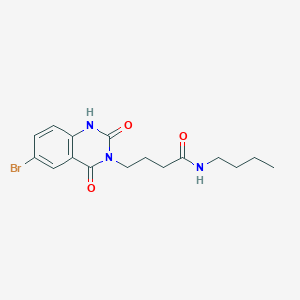
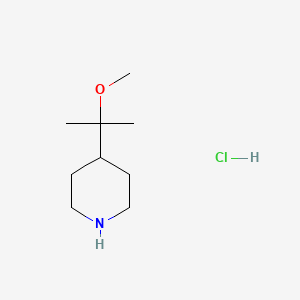


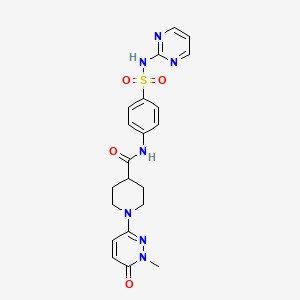

amino]propyl})amine](/img/structure/B2916133.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide](/img/structure/B2916134.png)
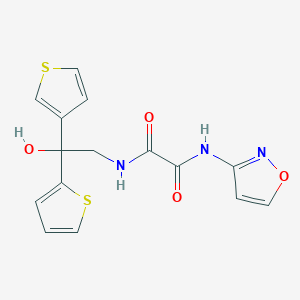
![5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B2916136.png)
